2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans
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Description
Scientific Research Applications
Stereochemical Studies
The cis- and trans-2-amino-4-cyclohexene-1-carboxylic acids react with imidates to produce condensed-skeleton, bicyclic cis- and trans-pyrimidin-4-ones. These compounds undergo further transformations to give bicyclic tetrahydro-4H-3,1-benzoxazines or tetrahydro-4H-3,1-benzoxazin-2(1H)-ones, among others. The stereochemistry of these compounds has been extensively studied, revealing insights into their conformations and reactivities (Bernáth et al., 1985).
Kinetic Resolution
Kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol was catalyzed by lipase B from Candida antarctica, leading to enantiomerically pure compounds. This process illustrates the utility of enzymatic methods in achieving stereoselective synthesis, a crucial aspect in the development of pharmaceuticals (Barz et al., 1996).
Synthesis of Analgesic and Anti-inflammatory Agents
4-Substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These compounds exhibited significant activity with lower ulcer indexes compared to reference drugs, highlighting their potential as safer therapeutic agents (El-Gazzar & Hafez, 2009).
Geometrical Isomerism
Studies on the geometrical isomerism of ethyl N-(2-pyridinyl)aminomethylenecyanoacetates led to the synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one-3-carboxylic acids. Understanding the structure and interconvertibility of these isomers aids in the design of compounds with specific biological activities (Nishigaki et al., 1971).
Anti-HIV Activity
Carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine (carbovir) and its analogues have been synthesized and evaluated for anti-HIV activity. Carbovir emerged as a potent and selective anti-HIV agent, demonstrating the importance of structural modifications in enhancing the efficacy and selectivity of antiviral compounds (Vince & Hua, 1990).
Properties
IUPAC Name |
2-(4-aminocyclohexyl)-1H-pyrimidin-6-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O.2ClH/c11-8-3-1-7(2-4-8)10-12-6-5-9(14)13-10;;/h5-8H,1-4,11H2,(H,12,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPNIUGEJXYXGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NC=CC(=O)N2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137143-73-6 |
Source
|
Record name | 2-[rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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